![molecular formula C16H20N4O B2779389 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenylacetamide CAS No. 1797718-61-6](/img/structure/B2779389.png)
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenylacetamide
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Overview
Description
“N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenylacetamide” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetamide group, which is a carboxamide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 3,4-dimethoxysulfonate (DOST), have been studied using single-crystal X-ray diffraction techniques .Chemical Reactions Analysis
DMAP and its derivatives have been used as catalysts in various chemical reactions. For example, DMAP has been used in combination with benzyl bromide for the selective oxidation of methyl aromatics .Scientific Research Applications
- Application : N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenylacetamide (let’s call it DSDNS for brevity) has been synthesized and grown into single crystals. These crystals exhibit positive photoconductivity and promising third-order nonlinear optical (NLO) properties. They could find applications in designing nonlinear optical devices and optical limiters .
Nonlinear Optical Materials
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-9-15(20(2)3)19-14(18-12)11-17-16(21)10-13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWFENWIZOQYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2-phenylacetamide |
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